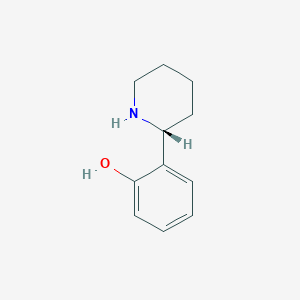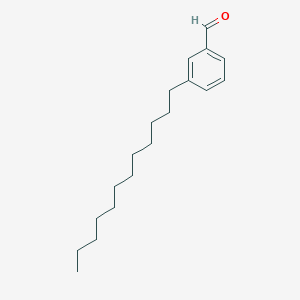
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
説明
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole is a chemical compound with the molecular formula C_10H_17ClN_2O. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group and a chloroethyl group attached to the oxazole ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Cyclization: One common synthetic route involves the chlorination of a suitable precursor, followed by cyclization to form the oxazole ring. For example, the reaction of this compound with a chlorinating agent such as thionyl chloride (SOCl_2) can be used to introduce the chloroethyl group.
Condensation Reactions: Another method involves the condensation of a suitable amine with a chloroaldehyde or chloroacetic acid derivative. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as oxazolone derivatives.
Reduction: Reduction reactions can be used to convert the chloroethyl group to an ethyl group, resulting in the formation of 5-tert-butyl-2-ethyl-1,3-oxazole.
Substitution: Substitution reactions can occur at the chloroethyl group, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Various nucleophiles, such as alkyl lithium compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxazolone derivatives
Reduction: 5-tert-butyl-2-ethyl-1,3-oxazole
Substitution: Various substituted oxazoles depending on the nucleophile used
科学的研究の応用
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism by which 5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
類似化合物との比較
5-tert-butyl-2-ethyl-1,3-oxazole: Similar structure but with an ethyl group instead of a chloroethyl group.
5-tert-butyl-2-(1-bromoethyl)-1,3-oxazole: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Uniqueness: 5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c1-6(10)8-11-5-7(12-8)9(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJCDWDWDLCMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)



![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)


![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
